molecular formula C23H17ClFN3O2 B2392634 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005291-67-7

1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2392634
CAS No.: 1005291-67-7
M. Wt: 421.86
InChI Key: QDRMEJLSEZGWFX-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core, a chlorobenzyl group, and a fluoro-methylphenyl group. Its synthesis and properties make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the naphthyridine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The chlorobenzyl and fluoro-methylphenyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research may explore its potential as a drug candidate, particularly in targeting specific pathways or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-4-9-18(12-20(14)25)27-22(29)19-11-16-3-2-10-26-21(16)28(23(19)30)13-15-5-7-17(24)8-6-15/h2-12H,13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRMEJLSEZGWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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